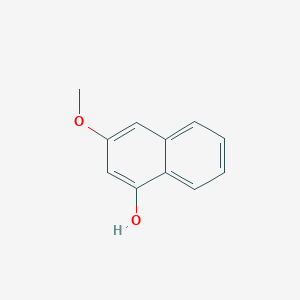

3-Methoxynaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHUFDVJZFIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451215 | |

| Record name | 1-Hydroxy-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-85-0 | |

| Record name | 1-Hydroxy-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxynaphthalen 1 Ol

Established and Emerging Synthetic Routes to 3-Methoxynaphthalen-1-ol

The preparation of this compound can be achieved through several strategic pathways, primarily involving the selective functionalization of naphthalene (B1677914) precursors.

One of the most direct methods involves the selective O-methylation of 1,3-dihydroxynaphthalene (naphthoresorcinol). Treating a solution of naphthoresorcinol with methanolic hydrochloric acid allows for the preferential methylation of one of the two hydroxyl groups, yielding this compound.

Another versatile approach relies on the Stobbe condensation , a powerful method for constructing substituted naphthalene systems. clockss.orgcsir.co.zawikipedia.org This strategy begins with the condensation of an aromatic aldehyde and a dialkyl succinate (B1194679) to form an arylidenesuccinic acid. clockss.org Subsequent intramolecular Friedel-Crafts cyclization, followed by hydrolysis and decarboxylation steps, can generate the 3-substituted-1-naphthol core. clockss.orgpdx.edulookchem.com

Furthermore, synthetic routes starting from readily available disubstituted naphthalenes, such as 1,3-dibromonaphthalene , offer another avenue. researchgate.net Nucleophilic substitution with sodium methoxide (B1231860) can yield a mixture of products, including 1-bromo-3-methoxynaphthalene. researchgate.net Subsequent conversion of the bromine atom to a hydroxyl group would complete the synthesis.

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material(s) | Key Reagents | Key Features |

|---|---|---|---|

| Selective O-Methylation | 1,3-Dihydroxynaphthalene | Methanolic HCl | Direct, one-step methylation of a diol precursor. |

| Stobbe Condensation | Aromatic aldehyde, Dialkyl succinate | Base (e.g., NaOEt), Acetic anhydride (B1165640), Acid/Base for hydrolysis | Multi-step, versatile route for various substituted naphthols. clockss.orgcsir.co.za |

| From Dihalonaphthalenes | 1,3-Dibromonaphthalene | Sodium methoxide, followed by hydrolysis reagents | Stepwise functionalization of a pre-formed naphthalene core. researchgate.net |

Derivatization Strategies and Functionalization of the Naphthalene Core

The reactivity of this compound is governed by the interplay of its two electron-donating substituents: the strongly activating hydroxyl group (-OH) at the C1 position and the methoxy (B1213986) group (-OCH₃) at the C3 position. These groups enrich the naphthalene ring with electron density, making it susceptible to a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on this compound

The hydroxyl and methoxy groups are powerful ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comwikipedia.org In this compound, the C2 and C4 positions are ortho and para, respectively, to the C1-hydroxyl group, and are simultaneously activated by the C3-methoxy group. This dual activation makes the C2 and C4 positions the most nucleophilic and, therefore, the primary sites for electrophilic attack. organicchemistrytutor.com The C8 position (peri to the hydroxyl group) is also a potential site for substitution, though generally less favored than C2 and C4. core.ac.uk

Common EAS reactions such as halogenation, nitration, and sulfonation are expected to proceed with high regioselectivity, yielding predominantly 2- and 4-substituted products. The exact ratio of these isomers can be influenced by the specific electrophile and reaction conditions used.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 2-Bromo-3-methoxynaphthalen-1-ol and 4-Bromo-3-methoxynaphthalen-1-ol |

| Nitration | NO₂⁺ | 3-Methoxy-2-nitronaphthalen-1-ol and 3-Methoxy-4-nitronaphthalen-1-ol |

| Sulfonation | SO₃ | 1-Hydroxy-3-methoxynaphthalene-2-sulfonic acid and 1-Hydroxy-3-methoxynaphthalene-4-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl-3-methoxynaphthalen-1-ol and 4-Alkyl-3-methoxynaphthalen-1-ol |

Alkylation and Acylation Reactions at the Hydroxyl and Aromatic Positions

Acylation of this compound can occur on the aromatic ring via two primary methods: the direct Friedel-Crafts acylation or a two-step sequence involving O-acylation followed by a Fries rearrangement . wikipedia.orgorganic-chemistry.orgjkchemical.com

Friedel-Crafts Acylation : Direct reaction with an acyl chloride or anhydride in the presence of a Lewis acid would introduce an acetyl group onto the activated C2 or C4 positions.

Fries Rearrangement : This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com It is an alternative route to hydroxy aryl ketones and is also ortho-, para-selective. organic-chemistry.org

It is important to note that the specifically mentioned derivative, 2-acetyl-4-methoxy-1-naphthol , is synthesized from the isomeric starting material, 4-methoxynaphthalen-1-ol, not this compound. This transformation serves as a pertinent example of the types of acylation reactions that naphthol derivatives can undergo.

The phenolic hydroxyl group at C1 is a prime site for functionalization through etherification and esterification.

Etherification is commonly achieved via the Williamson ether synthesis . masterorganicchemistry.comyoutube.comchemistnotes.comwikipedia.org This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. chemistnotes.comwikipedia.org This method allows for the synthesis of a wide range of 1-alkoxy-3-methoxynaphthalenes.

Esterification can be readily accomplished by reacting this compound with an acyl chloride or acid anhydride in the presence of a base, or directly with a carboxylic acid using an acid catalyst (Fischer esterification). This converts the phenolic hydroxyl into an ester group, forming 3-methoxynaphthalen-1-yl esters.

Condensation and Cycloaddition Reactions Involving this compound

This compound serves as a valuable precursor in condensation and cycloaddition reactions to build more complex heterocyclic systems. A notable example is the synthesis of naphthopyrans (also known as benzochromenes). ias.ac.inmdpi.com

The acid-catalyzed condensation of a 1-naphthol (B170400) with a propargyl alcohol (a 1,1-diarylprop-2-yn-1-ol) is a versatile one-pot method for synthesizing 2H-naphtho[1,2-b]pyrans. clockss.orgresearchgate.net This reaction sequence involves the formation of a propargyl ether, followed by a Claisen rearrangement, a sigmatropic hydrogen shift, and a final electrocyclization to yield the naphthopyran structure. clockss.org The substitution pattern of the starting naphthol directly translates to the substitution pattern on the final heterocyclic product, making this compound a key building block for specifically functionalized naphthopyrans.

Synthesis of Fused Polycyclic Systems (e.g., Benzoflavone Derivatives)

Fused polycyclic systems, such as benzoflavones, are of significant interest due to their pharmacological properties. The synthesis of these complex structures from naphthol derivatives often involves the Baker-Venkataraman rearrangement as a key step. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction provides a strategic method for constructing the 1,3-diketone functionality necessary for the subsequent cyclization to form the flavone (B191248) core.

A representative synthetic sequence for preparing benzoflavone derivatives from a methoxynaphthol is as follows:

Acylation/Fries Rearrangement: An acetyl group is introduced ortho to the hydroxyl group of the methoxynaphthol, typically via a Fries rearrangement of an acetate (B1210297) ester or a direct Friedel-Crafts acylation.

Benzoylation: The phenolic hydroxyl group of the resulting acetyl-methoxynaphthol is esterified using a substituted benzoyl chloride in the presence of a base like pyridine. This forms an O-aroyl ester.

Baker-Venkataraman Rearrangement: The crucial rearrangement is induced by treating the O-aroyl ester with a strong base, such as potassium hydroxide (B78521) or sodium hydride. alfa-chemistry.com The base promotes an intramolecular Claisen condensation where the acyl group migrates from the phenolic oxygen to the adjacent acetyl methyl carbon, yielding a 1,3-diketone intermediate. wikipedia.orgorganic-chemistry.org

Cyclodehydration: The final step involves the acid-catalyzed cyclization of the 1,3-diketone. Treatment with a mixture like acetic acid and sulfuric acid causes the elimination of a water molecule to form the pyrone ring, completing the benzoflavone structure.

This synthetic strategy has been successfully applied to the isomer 4-methoxynaphthalen-1-ol to produce a variety of 7,8-benzoflavone derivatives. researchtrend.net This demonstrates a robust and adaptable methodology that is applicable for creating similar fused polycyclic systems from this compound.

Oxidative Coupling and Dimerization Pathways of Methoxynaphthols (e.g., Daldinol and Nodulisporin A from 8-methoxynaphthalen-1-ol)

The phenolic nature of methoxynaphthols makes them susceptible to oxidative coupling reactions, leading to the formation of dimeric structures. These reactions are significant as they can mimic biosynthetic pathways of various natural products. A prominent example is the synthesis of the fungal metabolites Daldinol and Nodulisporin A, which are dimers of 8-methoxynaphthalen-1-ol. nih.govresearchgate.net

The oxidation of 8-methoxynaphthalen-1-ol with ammonium (B1175870) metapervanadate (NH₄VO₃) yields a mixture of products, including the para-para dimer (Daldinol) and the ortho-para dimer (Nodulisporin A). nih.govresearchgate.net The reaction proceeds via the formation of a phenoxy radical, which can then couple at positions ortho or para to the hydroxyl group.

Table 2: Products of Oxidative Dimerization of 8-Methoxynaphthalen-1-ol

| Product Name | Dimer Type | Coupling Positions | Reference |

| Daldinol | para-para | C4-C4' | nih.gov |

| Nodulisporin A | ortho-para | C2-C4' | nih.gov |

This reactivity is not limited to the 8-methoxy isomer. Various methoxynaphthols undergo similar transformations with a range of oxidizing agents. Iron-catalyzed oxidative coupling reactions have been reported for substituted 2-naphthols, including 3-methoxynaphthalen-2-ol, demonstrating the general applicability of this transformation to the methoxynaphthol class. mdpi.comnih.gov Other successful oxidizing systems include iron(II) triflate/tert-butyl hydroperoxide and other metal complexes. rsc.org Given these precedents, it is expected that this compound would undergo similar oxidative C-C bond formation to yield a mixture of dimeric products under appropriate oxidizing conditions.

Selective Chemical Modifications of Methoxy and Hydroxyl Groups

The presence of two distinct oxygen-containing functional groups—a phenolic hydroxyl (-OH) and an aryl methyl ether (-OCH₃)—on the this compound scaffold allows for selective chemical modifications.

Modification of the Hydroxyl Group: The phenolic hydroxyl group is the more nucleophilic and acidic site, making it the primary target for many reactions.

O-Alkylation: The hydroxyl group can be selectively alkylated under basic conditions via the Williamson ether synthesis. organic-chemistry.org Treatment with a base (e.g., K₂CO₃, NaH) to form the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), will yield the corresponding ether at the C1 position.

O-Acylation: Esterification occurs readily at the hydroxyl group. Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) selectively produces the corresponding ester. This reaction is a key step in the synthesis of benzoflavones via the Baker-Venkataraman rearrangement. researchtrend.net

Modification of the Methoxy Group: Modifying the methoxy group is more challenging and typically requires its cleavage.

Demethylation: The methyl-aryl ether bond is robust and requires harsh conditions for cleavage. Strong Lewis acids are the reagents of choice for this transformation. Boron tribromide (BBr₃) is highly effective for demethylating aryl methyl ethers. mdpi.com Other reagents like aluminum chloride (AlCl₃) can also be used, although they may require higher temperatures. mdpi.com This reaction converts the methoxy group into a second hydroxyl group, yielding a dihydroxynaphthalene. This newly formed hydroxyl group can then undergo further functionalization, providing a route to derivatives not accessible through direct modification. For example, the demethylation of 2-bromo-3-methoxynaphthalene (B1281993) with BBr₃ has been shown to produce 3-bromonaphthalen-2-ol in quantitative yield. mdpi.com

The differential reactivity of these two groups enables a wide range of synthetic strategies for creating a diverse library of derivatives from the parent this compound molecule.

Spectroscopic Characterization and Advanced Computational Studies of 3 Methoxynaphthalen 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers an in-depth view of the molecular structure of 3-Methoxynaphthalen-1-ol by probing the interactions of its atoms and bonds with electromagnetic radiation. Techniques such as NMR provide a map of the carbon-hydrogen framework, while mass spectrometry determines the precise molecular weight and fragmentation patterns, and vibrational spectroscopy identifies the characteristic frequencies of its functional groups.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and constitution of this compound can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different chemical environments of its ten protons. The aromatic protons on the naphthalene (B1677914) ring are expected to resonate in the downfield region, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.educompoundchem.com Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups and their coupling with adjacent protons.

The methoxy group protons are anticipated to appear as a sharp singlet, integrating to three protons, in the range of δ 3.8–4.0 ppm. chemicalbook.com The hydroxyl proton signal is also a singlet, but its chemical shift can vary significantly depending on the solvent, concentration, and temperature, typically appearing between δ 5.0 and 9.5 ppm for phenolic protons. compoundchem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~6.8 - 7.0 | Singlet / Doublet |

| H-4 | ~6.9 - 7.1 | Singlet / Doublet |

| H-5 | ~7.8 - 8.2 | Doublet |

| H-6 | ~7.2 - 7.4 | Triplet |

| H-7 | ~7.3 - 7.5 | Triplet |

| H-8 | ~7.6 - 7.9 | Doublet |

| 1-OH | ~5.0 - 9.5 | Singlet (broad) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, one for each unique carbon atom. The carbons directly attached to the oxygen atoms (C-1 and C-3) are expected to be the most deshielded of the ring carbons, appearing significantly downfield. The carbon of the methoxy group (-OCH₃) typically resonates around δ 55-60 ppm. mdpi.com The remaining eight carbons of the naphthalene core will appear in the aromatic region (δ 100-155 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~150 - 155 |

| C-2 | ~100 - 105 |

| C-3 | ~155 - 160 |

| C-4 | ~105 - 110 |

| C-4a | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~122 - 128 |

| C-7 | ~124 - 130 |

| C-8 | ~115 - 120 |

| C-8a | ~130 - 135 |

Note: Predicted values are based on typical chemical shifts for naphthalenol and anisole derivatives. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling, identifying protons that are on adjacent carbons. sdsu.eduscience.gov For this compound, COSY would show correlations between neighboring protons on the naphthalene rings (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). youtube.comscielo.brscielo.br HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons. For instance, a correlation between the methoxy protons (at 3-OCH₃) and the C-3 carbon would confirm the location of the methoxy group. Similarly, correlations from H-2 and H-4 to C-1, C-3, and C-4a would establish the structure of the substituted ring.

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀O₂, giving it a molecular weight of approximately 174.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 174.

Due to the stability of the aromatic naphthalene core, the molecular ion peak is expected to be relatively intense. The fragmentation of the molecule would likely proceed through characteristic pathways for phenols and aryl methyl ethers. Key predicted fragments include:

Loss of a methyl radical (•CH₃): A peak at m/z 159, corresponding to the [M - 15]⁺ ion, resulting from the cleavage of the methoxy group.

Loss of carbon monoxide (CO): A peak at m/z 146, corresponding to the [M - 28]⁺ ion, is a common fragmentation pathway for phenols.

Loss of a formyl radical (•CHO): A peak at m/z 145, corresponding to the [M - 29]⁺ ion, can occur through rearrangement and cleavage.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. scispace.com The resulting spectrum provides a "fingerprint" based on the molecule's functional groups.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. researchgate.net

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹) are indicative of the C-H bonds on the naphthalene ring. vscht.cz

Aliphatic C-H Stretch: Absorptions in the 2850–2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxy group.

C=C Aromatic Ring Stretch: A series of medium to strong bands in the 1400–1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic core. scispace.com

C-O Stretch: Strong bands in the 1000–1250 cm⁻¹ region are expected for the C-O stretching vibrations of the phenol and the aryl methyl ether. scispace.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring, which are often strong in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Phenol (-OH) | 3200 - 3600 (Broad) |

| C-H Stretching | Aromatic | 3000 - 3100 |

| C-H Stretching | Methoxy (-OCH₃) | 2850 - 2960 |

| C=C Stretching | Aromatic Ring | 1400 - 1620 |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific experimental FT-IR data, including peak positions (in cm⁻¹) and corresponding vibrational mode assignments for this compound, could be located. A typical analysis would involve identifying characteristic peaks for O-H stretching (expected as a broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C-O stretching for the phenol and methoxy groups, and the characteristic fingerprint region of the naphthalene ring system. Without experimental spectra or computational predictions, a data table for these vibrational modes cannot be compiled.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Similarly, experimental FT-Raman spectra for this compound are not available in the reviewed literature. FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for observing the non-polar bonds of the naphthalene ring system. A detailed analysis would require the spectrum to assign the characteristic Raman shifts, but this information is currently unpublished or not indexed in accessible databases.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, specifically its absorption maxima (λmax) which are characteristic of its π-electron system, have not been reported. An analysis would typically report the wavelengths of maximum absorption in various solvents to understand the electronic transitions (e.g., π → π*) within the molecule.

Fluorescence Spectroscopy and Photophysical Phenomena

Information regarding the fluorescence emission spectrum, quantum yield, and other photophysical properties of this compound is not available. Such data would provide insight into the molecule's behavior upon photoexcitation and its potential applications in areas like molecular sensing or imaging.

Quantum Chemical and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

A search for computational studies on this compound yielded no specific results. Density Functional Theory (DFT) is a powerful tool used to predict molecular properties. A DFT study on this compound would typically involve:

Geometry Optimization: To determine the most stable three-dimensional structure.

Vibrational Frequency Calculations: To predict the FT-IR and FT-Raman spectra and assist in the assignment of experimental bands.

Electronic Structure Analysis: To calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and reactivity.

Without such computational studies, a data table of key quantum chemical descriptors cannot be generated.

Geometric Optimization and Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecular structure and vibrational properties of this compound. Geometric optimization of the compound is typically achieved using DFT methods such as B3LYP with a basis set like 6-311G++(d,p). ajchem-a.com This process determines the most stable conformation of the molecule by finding the minimum energy structure. researchgate.net The optimized geometry reveals key structural parameters, including bond lengths and angles, which are essential for understanding the molecule's reactivity and physical properties. For instance, in related aromatic compounds, DFT calculations have shown that the molecular structure can be influenced by the presence of different functional groups, leading to variations in bond lengths and angles within the aromatic rings. ajchem-a.com

Vibrational analysis, also performed using DFT, calculates the theoretical vibrational frequencies of the molecule. nih.gov These calculated frequencies can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to validate the optimized geometry. ijcce.ac.ir A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, bringing them into closer agreement with experimental values. ajchem-a.com The analysis of vibrational modes provides a detailed picture of the molecule's internal motions and can help in the assignment of experimentally observed spectral bands. ijcce.ac.ir

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are fundamentally governed by its electronic structure, which can be effectively investigated through Frontier Molecular Orbital (FMO) theory. wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the chemical reactivity and electronic transitions of a molecule. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and greater polarizability. ijcce.ac.ir

The spatial distribution of the HOMO and LUMO provides insights into the nucleophilic and electrophilic sites of the molecule, respectively. libretexts.org The HOMO, being the highest energy orbital containing electrons, represents the ability to donate electrons, thus indicating regions of nucleophilicity. Conversely, the LUMO, the lowest energy orbital devoid of electrons, signifies the capacity to accept electrons, highlighting electrophilic regions. youtube.com For aromatic compounds, the HOMO and LUMO are often delocalized π-orbitals spread across the ring system. The energies and compositions of these orbitals can be calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which also helps in interpreting UV-Vis absorption spectra by identifying the electronic transitions involved, such as π→π* and n→π* transitions. bhu.ac.inmanipal.edu

Table 1: Key Electronic Parameters of Aromatic Compounds

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism and Dynamics (e.g., in 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol)

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is often observed in molecules containing a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. nih.gov In derivatives of this compound, such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol, the hydroxyl group can act as the proton donor and a nitrogen atom in the benzothiazole moiety can act as the proton acceptor.

Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, facilitating the proton transfer. mdpi.com This process typically occurs on an ultrafast timescale and results in the formation of a transient tautomer with a different electronic structure. rsc.org The ESIPT process can be studied computationally using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These studies can elucidate the changes in bond lengths, bond angles, and vibrational frequencies associated with the hydrogen bond upon excitation, confirming the strengthening of the hydrogen bond in the excited state which facilitates the proton transfer. nih.gov The ESIPT mechanism is often characterized by a large Stokes shift in the fluorescence spectrum, as the emission from the tautomer occurs at a lower energy (longer wavelength) than the absorption of the original molecule. researchgate.net

Solvent Effects on Photophysical Properties and Hydrogen Bonding Interactions

The photophysical properties of this compound and its derivatives, such as absorption and fluorescence spectra, can be significantly influenced by the surrounding solvent environment. rsc.org Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon for compounds with a significant difference in dipole moment between their ground and excited states. manipal.edu In polar solvents, molecules with increased dipole moments in the excited state are stabilized, leading to a red-shift (bathochromic shift) in their fluorescence spectra. nih.gov

The effect of solvent polarity on the photophysical properties can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. nih.gov This analysis can provide information about the change in dipole moment upon excitation. Furthermore, specific interactions such as hydrogen bonding between the solute and solvent molecules can also play a crucial role. researchgate.net For this compound, the hydroxyl group can form hydrogen bonds with protic solvents, which can affect the energy levels of the ground and excited states and influence non-radiative decay pathways. nih.gov Computational studies can model these solvent effects using implicit or explicit solvent models to provide a more accurate description of the photophysical behavior in solution.

Table 2: Influence of Solvent Polarity on Spectroscopic Properties

| Solvent Property | Effect on Absorption Spectra | Effect on Fluorescence Spectra |

|---|---|---|

| Increasing Polarity | Often minor shifts | Significant red-shift (bathochromic shift) for molecules with increased excited-state dipole moment |

| Hydrogen Bonding | Can lead to shifts depending on the interaction with ground and excited states | Can affect fluorescence quantum yield and lifetime |

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.orgarxiv.org For a molecule like this compound, the PES can be mapped to understand various chemical processes, including conformational changes and chemical reactions. sydney.edu.au The PES is a multidimensional surface where the coordinates represent the geometric parameters of the molecule (e.g., bond lengths, bond angles, dihedral angles) and the height at any point represents the potential energy. wikipedia.org

The minimum points on the PES correspond to stable isomers or conformers, while saddle points represent transition states connecting these minima. rug.nl By mapping the PES, one can identify the lowest energy pathways for reactions and calculate activation energies. chemrxiv.org For processes like Excited State Intramolecular Proton Transfer (ESIPT), constructing the PES for the excited state is crucial to understand the reaction mechanism and dynamics. nih.gov This involves calculating the energy of the molecule at various points along the proton transfer coordinate. Computational methods like Density Functional Theory (DFT) and ab initio methods are used to calculate the energies required to construct the PES. rug.nl

Hirshfeld Charge and Natural Bond Orbital (NBO) Analysis

Hirshfeld charge analysis and Natural Bond Orbital (NBO) analysis are computational tools used to investigate the charge distribution and bonding interactions within a molecule. researchgate.net Hirshfeld analysis partitions the electron density of a molecule among its constituent atoms, providing a way to calculate atomic charges. researchgate.net This method is less dependent on the basis set used in the calculation compared to other charge partitioning schemes.

NBO analysis, on the other hand, provides a detailed picture of the bonding in terms of localized electron-pair bonding units (Lewis structures). researchgate.net It identifies lone pairs, core orbitals, and bonding and antibonding orbitals. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions, such as those between a filled bonding or lone pair orbital and an empty antibonding orbital, represent delocalization and hyperconjugative effects within the molecule. For this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bond and the extent of electron delocalization in the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.compreprints.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is calculated from the charge distribution of the molecule and is typically color-coded. researchgate.net

Regions of negative potential, usually colored in shades of red, are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential, colored in shades of blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate electrostatic potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, highlighting its electrophilic character. The MEP map can also provide insights into hydrogen bonding interactions. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of organic molecules is primarily governed by their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer (ICT). In this compound, the naphthalene ring provides a rich π-electron system. The hydroxyl (-OH) group acts as an electron donor, while the methoxy (-OCH3) group can also contribute to the electronic properties of the molecule.

The NLO properties of organic compounds can be computationally predicted using quantum chemical methods such as Density Functional Theory (DFT). Key parameters that characterize the NLO response of a molecule include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound and compute these NLO parameters.

For analogous aromatic systems, studies have shown that the arrangement and nature of substituent groups on the aromatic core significantly influence the NLO properties. For instance, in phenanthrene derivatives, the strategic placement of strong electron donor and acceptor groups can lead to a substantial enhancement of the first hyperpolarizability. nih.gov The delocalization of π-electrons across the naphthalene scaffold in this compound is expected to contribute to its NLO response. The presence of both a hydroxyl and a methoxy group, which are moderately activating, can influence the ICT processes within the molecule upon interaction with an external electric field.

A computational investigation of this compound would involve calculating the components of the polarizability and hyperpolarizability tensors to determine the average polarizability (<α>) and the total first hyperpolarizability (β_tot). These values would provide a quantitative measure of the molecule's potential as an NLO material. For comparison, the NLO properties of newly designed naphthalene-based chalcones have been computationally explored, revealing that the introduction of specific moieties can enhance the NLO response. analis.com.my

Table 1: Predicted Non-Linear Optical Properties of a Hypothetical Naphthalene Derivative (Calculated using DFT)

| Parameter | Value | Unit |

| Dipole Moment (μ) | 2.5 | Debye |

| Average Polarizability (<α>) | 25 x 10⁻²⁴ | esu |

| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ | esu |

Note: The values in this table are hypothetical and serve as an illustrative example of the kind of data that would be generated from a DFT calculation on an NLO-active naphthalene derivative.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. cam.ac.uk It is widely used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. For this compound, TD-DFT calculations can provide valuable insights into its electronic transitions and photophysical properties.

A TD-DFT study of 1-methoxynaphthalene, a structurally similar compound, has demonstrated the utility of this method in understanding the electronic properties of methoxy-substituted naphthalenes. nih.gov In that study, TD-DFT was used to calculate the excitation energies and wavelengths, providing a theoretical basis for the interpretation of the experimental electronic spectrum. nih.gov Similarly, for this compound, TD-DFT calculations could be performed on the optimized ground-state geometry to predict its absorption maxima (λ_max).

The calculations would involve determining the energies of various singlet-singlet electronic transitions and their associated oscillator strengths, which indicate the probability of a particular transition occurring. The transitions with the highest oscillator strengths correspond to the most intense absorption bands in the UV-Vis spectrum. Furthermore, analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the electronic excitations (e.g., π → π* or n → π* transitions). nih.gov

The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. For organic molecules, hybrid functionals like B3LYP are commonly employed. The results of such calculations for this compound would allow for a detailed understanding of its electronic structure and how it influences its interaction with light.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for an Aromatic Molecule

| Excitation | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.10 | 302 | 0.05 |

| S₀ → S₂ | 4.55 | 272 | 0.25 |

| S₀ → S₃ | 5.20 | 238 | 0.80 |

Note: This table presents example data that could be obtained from a TD-DFT calculation, illustrating the prediction of electronic transitions.

Ab Initio Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.orgtaylorandfrancis.com These methods solve the Schrödinger equation for a given molecule to provide highly accurate information about its electronic structure, geometry, and other properties. researchgate.net For this compound, ab initio calculations can be used to obtain a precise understanding of its molecular properties.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.org While HF provides a foundational approximation, more advanced methods like MP2 and CC incorporate electron correlation effects, leading to more accurate results.

An ab initio study of cis-2-methoxynaphthalene, an isomer of the methoxynaphthalene family, utilized the RHF/6-31G** method to support vibrational assignments and determine the lowest energy conformer. acs.org For this compound, ab initio calculations could be employed to:

Optimize the molecular geometry: To determine the most stable conformation and obtain precise bond lengths and angles.

Calculate vibrational frequencies: To predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

Determine electronic energies: To calculate the total energy of the molecule and the energies of its molecular orbitals.

The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. montana.edu Larger basis sets and higher levels of electron correlation generally yield more accurate results but are computationally more demanding. A systematic computational study of this compound using various ab initio methods would provide a comprehensive picture of its intrinsic molecular properties.

Table 3: Comparison of Ground-State Energies Calculated with Different Ab Initio Methods for a Model System

| Method | Basis Set | Energy (Hartree) |

| Hartree-Fock | 6-31G(d) | -458.78 |

| MP2 | 6-31G(d) | -459.45 |

| CCSD(T) | cc-pVTZ | -459.89 |

Note: This table illustrates how the calculated energy of a molecule can vary with the theoretical method and basis set, with more advanced methods providing lower (more accurate) energies.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scientific.net This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions at a molecular level.

Naphthalene and its derivatives are known to interact with various biological targets. Molecular docking studies on naphthalene-based compounds have been conducted to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. scientific.netnih.govelsevierpure.combohrium.com For this compound, molecular docking could be employed to investigate its potential binding affinity and mode of interaction with various protein targets.

A typical molecular docking study involves:

Preparation of the ligand and receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking simulation: A docking program (e.g., AutoDock, Glide) would be used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

For example, a docking study could explore the interaction of this compound with the active site of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. elsevierpure.com The results would provide insights into the potential of this compound to inhibit the enzyme and could guide the design of new, more potent inhibitors.

Table 4: Example of Molecular Docking Results for a Ligand with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 385, SER 530, ARG 120 |

| Type of Interactions | Hydrogen bond with SER 530, Pi-Alkyl with TYR 385 |

Note: This table provides a hypothetical example of the kind of information obtained from a molecular docking study, detailing the predicted binding affinity and key interactions.

Biological and Biomedical Research Applications of 3 Methoxynaphthalen 1 Ol and Its Derivatives

Antimicrobial Activities

Naphthol derivatives, including methoxynaphthalenols, have garnered attention for their potential as antimicrobial agents. Their efficacy spans a range of microbial targets, from common bacteria to pathogenic fungi.

Phenolic compounds are a broad class of molecules known for their antimicrobial properties against a wide array of bacteria. The antibacterial action of these compounds often involves multiple mechanisms, including disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with metabolic pathways.

Research into various phenolic structures has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies on quinolinequinones, which share structural motifs with naphthalenes, revealed that certain derivatives exhibit potent antibacterial activity against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1.22 μg/mL. The efficacy of phenolic compounds is often attributed to their ability to penetrate the bacterial cell wall due to their lipophilic nature. While specific studies focusing exclusively on the antibacterial action of 3-Methoxynaphthalen-1-ol are not detailed in the provided research, the established efficacy of related phenolic and naphthol structures suggests a promising area for future investigation.

Significant research has highlighted the antifungal properties of methoxynaphthalenol isomers, particularly against plant pathogens. 8-methoxynaphthalen-1-ol, an isomer of this compound, has been isolated from the endophytic fungus Diatrype palmicola and has demonstrated notable antifungal activity.

Specifically, 8-methoxynaphthalen-1-ol was shown to inhibit the growth of Athelia rolfsii, the fungus responsible for Southern blight disease in tomatoes. Studies determined its Minimum Inhibitory Concentration (MIC) to be 250 µg/mL against this pathogen. Importantly, at effective concentrations, 8-methoxynaphthalen-1-ol showed no phytotoxic effects on tomato leaves, indicating its potential as a selective biofungicide for agricultural applications. The development of antifungal agents from natural sources like endophytic fungi is a key strategy in the search for environmentally safer alternatives to synthetic fungicides for controlling plant diseases.

Antifungal Activity of 8-Methoxynaphthalen-1-ol

| Compound | Fungal Pathogen | Finding | Source Organism |

|---|---|---|---|

| 8-methoxynaphthalen-1-ol | Athelia rolfsii (causes Southern blight in tomatoes) | Demonstrated a Minimum Inhibitory Concentration (MIC) of 250 µg/mL. | Endophytic fungus Diatrype palmicola |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For naphthalene (B1677914) derivatives and related structures, SAR studies have provided key insights. Research on allylamine antimycotics containing a naphthalene moiety suggests that high antifungal activity generally requires two lipophilic domains connected by a spacer of an appropriate length, with a polar center at a defined position. Modifications to this general structure, such as altering the spacer, often lead to decreased potency.

In other related heterocyclic compounds, SAR analysis has shown that the presence and position of specific functional groups are critical for activity. For example, studies on anti-dormant mycobacterial substances revealed that the tolerance for functional group substitution varies at different positions on the molecule, with a methoxy (B1213986) group at a particular position being important for retaining activity. This highlights that even minor structural changes, such as the position of a methoxy group on the naphthalene ring, can significantly influence the biological activity of the compound.

Antioxidant Potential and Radical Scavenging Properties

Phenolic compounds, including naphthalenols, are well-regarded for their antioxidant capabilities. This activity is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby interrupting oxidative chain reactions. The radical scavenging potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Research has confirmed that 8-methoxynaphthalen-1-ol, isolated from a xylariaceous fungus, possesses good radical scavenging properties. The antioxidant capacity of phenolic structures is closely linked to their chemical structure, including the number and position of hydroxyl and methoxy groups on the aromatic ring. These groups influence the molecule's ability to stabilize and delocalize the unpaired electron of a radical species. The investigation of such natural compounds is driven by the need to find effective antioxidants that can mitigate oxidative stress, a condition linked to various chronic diseases.

Anti-inflammatory Investigations and Enzyme Modulation

The anti-inflammatory potential of various compounds is often assessed by their ability to modulate the activity of key enzymes in inflammatory pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a "housekeeping" role in functions like protecting the gastric mucosa, and COX-2, which is inducible and primarily responsible for inflammation and pain.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. A major goal in drug development has been the creation of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective inhibition of COX-1. Structural analysis of the COX enzymes reveals that the active site of COX-2 has a larger, more accessible secondary pocket compared to COX-1, a difference that has been exploited in the design of selective inhibitors. Naphthol derivatives and other compounds containing methoxyphenyl groups, such as naproxen and indomethacin, are classic examples of NSAIDs. Studies on various heterocyclic molecules have identified derivatives with potent inhibitory effects on both COX-1 and COX-2, with some showing selectivity for the COX-2 isoform.

Inhibitory Activity (IC₅₀ in µM) of Selected Compounds on COX-1 and COX-2

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| A2 | Potent Effect | 23.26 |

| A3 | - | Potent Effect (<30 µM) |

| A4 | Potent Effect | - |

| A6 | 26.88 | Potent Effect (<30 µM) |

| A7 | Potent Effect | - |

| A8 | Potent Effect | Potent Effect (<30 µM) |

Data derived from studies on 2-(trimethoxyphenyl) thiazoles, illustrating the potential of related aromatic structures to inhibit COX enzymes. "Potent Effect" indicates significant inhibition where a specific IC₅₀ value was not provided but was noted as strong in the source.

Butyrylcholinesterase (BChE) Inhibitory Activity of Related Naphthalene Derivatives

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly for neurodegenerative conditions like Alzheimer's disease, where its levels and activity increase as the disease progresses. nih.gov Consequently, the development of selective BChE inhibitors is an area of active research. Naphthalene-based structures have proven to be a promising scaffold for designing such inhibitors.

A series of novel 1,2,4-triazole derivatives featuring a naphthalene moiety have been synthesized and evaluated for their BChE inhibitory potential. Many of these compounds demonstrated significant potency and, crucially, high selectivity for BChE over acetylcholinesterase (AChE). nih.gov For instance, certain derivatives displayed inhibitory activity in the nanomolar range, with IC50 values as low as 0.025 ± 0.01 μM. nih.gov Kinetic studies have shown that these naphthalene derivatives often act as noncompetitive inhibitors of BChE. nih.gov In another study, a different naphthalene derivative (compound 3a) was found to have an IC50 value of 352.42 μM against BChE. nih.gov This breadth of activity highlights the tunability of the naphthalene scaffold in achieving desired inhibitory profiles.

| Compound Class | Specific Derivative | BChE IC50 (µM) | Selectivity (SI vs. AChE) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-Naphthalene | Compound 35a | 0.025 ± 0.01 | 23,686 | nih.gov |

| 1,2,4-Triazole-Naphthalene | Compound 37a | 0.035 ± 0.01 | 16,936 | nih.gov |

| Naphtho-Triazole | Compound 3 | 53.5 | ~0.96 | mdpi.com |

| Naphthalene Derivative | Compound 3a | 352.42 | ~0.035 | nih.gov |

Modulation of Inflammatory Mediators (e.g., cytokines)

The inflammatory response is a complex biological process involving a variety of cells and signaling molecules, including cytokines. Dysregulation of pro-inflammatory mediators can lead to chronic inflammatory diseases. Research has indicated that naphthalene derivatives possess anti-inflammatory properties. For example, studies on synthetic naphthalene derivatives have demonstrated their ability to inhibit the activation of neutrophils, which are key cells in the inflammatory cascade. researchgate.net This inhibition affects processes such as the release of granule enzymes like lysozyme. researchgate.net

Furthermore, specific naphtho-triazole derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The mechanism of action for the anti-inflammatory effects of such compounds often involves the modulation of key signaling pathways. A common pathway implicated in inflammation is the NF-κB signaling pathway, which controls the transcription of many pro-inflammatory genes and cytokines. mdpi.com Inhibition of this pathway is a key strategy for controlling inflammation. mdpi.com The ability of naphthalene-related structures to interfere with these fundamental inflammatory processes underscores their potential as leads for new anti-inflammatory agents.

Anticancer and Cytotoxic Effects against Various Cell Lines

Naphthalene derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines. Research has focused on the synthesis of novel derivatives and the evaluation of their antiproliferative activities.

Derivatives of 6-methoxynaphthalene, structurally related to the nonsteroidal anti-inflammatory drug (NSAID) family, have shown promising inhibitory activity against the human colon cancer cell line HCT-116. nih.govnih.gov Other 2-phenylnaphthalene derivatives, such as 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), have also been found to have potent cytotoxic activity against HCT-116 cells, with an IC50 value of 15.20 μM. researchgate.net Mechanistic studies revealed that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2/M phase. researchgate.net

The activity of naphthalene derivatives is not limited to colon cancer. Naphthalene-chalcone derivatives have displayed potent antiproliferative activity against the MCF-7 breast cancer cell line, with one compound showing an IC50 value of 1.42 ± 0.15 µM. rasayanjournal.co.in Furthermore, novel naphthoquinone-naphthol derivatives have exhibited potent inhibitory effects against lung cancer cell lines (PC9 and A549) in addition to HCT116 cells, with IC50 values as low as 0.57 μM. nih.gov These effects were also linked to the induction of apoptosis via the downregulation of the EGFR/PI3K/Akt signaling pathway. nih.gov

| Compound Class/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-Methoxynaphthalene Derivatives (e.g., 6b-d, 16) | HCT-116 | Colon | Promising Activity | nih.govnih.gov |

| PNAP-6 | HCT-116 | Colon | 15.20 | researchgate.net |

| Naphthalene-Chalcone Derivative (3a) | MCF-7 | Breast | 1.42 ± 0.15 | rasayanjournal.co.in |

| Naphthoquinone-Naphthol Derivative (13) | HCT-116 | Colon | 1.18 | nih.gov |

| PC9 | Lung | 0.57 | nih.gov | |

| A549 | Lung | 2.25 | nih.gov |

Neuroprotective Potential

Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal for a range of neurological disorders. mdpi.com Naphthalene derivatives have been identified as potential neuroprotective agents through various mechanisms. nih.gov One key area of research connects the inhibition of cholinesterases with neuroprotection. Some of the same 1,2,4-triazole derivatives of naphthalene that inhibit BChE also demonstrate significant neuroprotective effects against cell injury induced by oxidative stress (H2O2) and amyloid-β peptide, which are key pathological factors in Alzheimer's disease. nih.gov

Another important mechanism for neuroprotection involves counteracting the aggregation of β-amyloid peptides. nih.gov Newly synthesized naphthalene derivatives have been evaluated as anti-β-amyloidogenic agents. nih.gov These compounds have been shown to inhibit the aggregation of the Aβ1-42 peptide in human microglia cells and show a high affinity for amyloid plaques in ex vivo assays. nih.gov In animal models of Alzheimer's disease, a lead naphthalene derivative improved cognitive function and reduced the hippocampal β-amyloid burden. nih.gov These findings suggest that naphthalene-based compounds can act on multiple facets of neurodegenerative pathology, including enzymatic activity and protein aggregation.

Emerging Bioactivities and Potential Pharmacological Targets (e.g., differentiation induction)

The structural versatility of naphthalene derivatives continues to yield compounds with novel biological activities. One emerging area of interest is the potential for these compounds to influence cell differentiation. Research into natural products from endophytic fungi, which are a known source of bioactive naphthalene derivatives, has led to the identification of compounds that can act as stem cell differentiation inducer. nih.gov For example, selesconol, isolated from the fungus Daldinia eschscholtzii—an organism that also produces various naphthalene derivatives—has been noted for its ability to induce stem cell differentiation. nih.gov This suggests that the chemical space occupied by compounds from such natural sources may hold further potential for discovering molecules that can direct cell fate. While direct evidence for differentiation induction by this compound derivatives is still emerging, the exploration of related natural products provides a compelling rationale for future investigation into this pharmacological target.

Environmental Behavior and Biotransformation of Methoxynaphthalenols

Environmental Fate and Degradation Pathways

Information regarding the photolytic degradation of 3-Methoxynaphthalen-1-ol in aqueous and atmospheric environments was not found in the search results. Generally, the photolysis rate of chemical compounds can be influenced by photosensitizers like dissolved organic matter or nitrate nih.gov.

Data specific to the oxidative degradation mechanisms of this compound is not available in the provided search results. Oxidative degradation in the environment can occur through reactions with potent oxidants, a process that can be enhanced by methods like the photochemically-enhanced Fenton reaction nih.gov.

The hydrolytic stability of this compound could not be determined from the provided search results. Hydrolysis is a key factor in determining the stability of chemicals in water, and for many stable compounds, the half-life can exceed one year at 25°C nih.gov. For related compounds like 1-Naphthol (B170400), stability is noted to be greater at a pH of 6.5 or lower nih.gov.

Specifics on the biodegradation processes of this compound in various ecosystems are not detailed in the available search results. Microbial transformation is a significant degradation pathway for many environmental contaminants nih.gov.

Biotransformation and Metabolism in Biological Systems

While direct metabolic data for this compound is scarce, extensive information exists for the related prodrug Nabumetone, which provides insight into the biotransformation of similar naphthalenic structures. Nabumetone is a non-acidic, nonsteroidal anti-inflammatory prodrug that undergoes significant hepatic biotransformation after administration patsnap.com. It is rapidly metabolized in the liver to its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent and preferential inhibitor of the cyclooxygenase-2 (COX-2) enzyme patsnap.comwikipedia.org.

The metabolic conversion of Nabumetone is complex and involves several key pathways nih.gov:

Oxidative cleavage: The side-chain of Nabumetone undergoes oxidative cleavage, a process mediated by CYP1A2, to form the active metabolite 6-MNA drugbank.com.

Ketone reduction: The ketone group can be reduced to form an alcohol, resulting in the metabolite 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) nih.govresearchgate.net.

O-demethylation: The active metabolite, 6-MNA, can be further metabolized via O-demethylation by the enzyme CYP2C9 to produce 6-hydroxy-2-naphthylacetic acid (6-HNA) drugbank.com.

In addition to these major routes, other metabolites are formed. For instance, Nabumetone can be reduced to 3-hydroxy nabumetone drugbank.com. This intermediate is then believed to undergo Baeyer-Villiger oxidation, facilitated by flavin-containing monooxygenase 5 (FMO5), to form 6-MNA researchgate.netnih.gov. Following these initial transformations, both 6-MNA and 6-HNA can be converted into conjugates, such as glucuronides, which are then excreted drugbank.comnih.gov. Approximately 80% of a dose is recovered in the urine, with another 10% in feces nih.govyoutube.com.

Table 1: Key Metabolites in the Biotransformation of Nabumetone

| Metabolite Name | Abbreviation | Metabolic Pathway | Precursor |

| 6-methoxy-2-naphthylacetic acid | 6-MNA | Oxidative Cleavage | Nabumetone |

| 4-(6-methoxynaphthalen-2-yl)butan-2-ol | MNBO | Ketone Reduction | Nabumetone |

| 6-hydroxy-2-naphthylacetic acid | 6-HNA | O-demethylation | 6-MNA |

| 3-hydroxy nabumetone | 3-OH-NAB | Reduction | Nabumetone |

Microbial Transformations and Natural Product Biosynthesis (e.g., Fungal Production of Methoxynaphthols and their Dimers)

The biotransformation of methoxynaphthalenols, including this compound, is a subject of interest within the broader field of microbial metabolism of polycyclic aromatic hydrocarbons (PAHs). While direct studies on this compound are limited, the metabolic pathways can be inferred from research on structurally related naphthalene (B1677914) derivatives and other methoxylated aromatic compounds. Fungi, in particular, possess diverse enzymatic systems capable of modifying such molecules.

Key fungal transformation reactions relevant to this compound include O-demethylation and hydroxylation. O-demethylation is a common metabolic reaction in fungi, converting methoxy (B1213986) groups to hydroxyl groups. This process is catalyzed by enzymes such as cytochrome P450 monooxygenases. In the case of this compound, O-demethylation would yield 1,3-dihydroxynaphthalene. Fungi are also known to introduce additional hydroxyl groups onto aromatic rings, a reaction also often mediated by cytochrome P450 enzymes.

The resulting hydroxylated naphthalenes, or naphthols, can undergo further biotransformation, including dimerization. Fungal enzymes, particularly laccases and peroxidases, are known to catalyze the oxidative coupling of phenolic compounds, leading to the formation of dimers and higher oligomers. This process is of interest in the biosynthesis of novel natural products and in bioremediation, as it can lead to the detoxification of phenolic pollutants. For instance, the aquatic hyphomycete Heliscus lugdunensis has been shown to metabolize 1-naphthol into several products, including 1,4-naphthoquinone and sulfate conjugates nih.gov. While this study did not report dimer formation, the production of reactive intermediates like quinones suggests the potential for subsequent coupling reactions.

The table below summarizes potential fungal transformations of this compound based on known fungal metabolic pathways for related compounds.

| Substrate | Transformation Type | Potential Product(s) | Key Enzyme Classes | Example Fungal Genera |

| This compound | O-Demethylation | 1,3-Dihydroxynaphthalene | Cytochrome P450 monooxygenases | Aspergillus, Cunninghamella researchgate.netresearchgate.net |

| This compound | Hydroxylation | Hydroxylated methoxynaphthalenols | Cytochrome P450 monooxygenases | Aspergillus, Cunninghamella researchgate.netresearchgate.net |

| 1,3-Dihydroxynaphthalene | Oxidative Coupling (Dimerization) | Binaphthyl diols | Laccases, Peroxidases | Trametes, Pleurotus |

Ecological Impact and Environmental Persistence Assessment

The ecological impact and environmental persistence of this compound are not well-documented in scientific literature. However, an assessment can be inferred from the known behavior of related compounds like naphthalene, naphthols, and other hydroxylated PAHs.

Naphthalene and its derivatives can be introduced into the environment through industrial effluents and the incomplete combustion of organic materials nih.gov. The toxicity of naphthalenes can vary with their substitution pattern. For instance, alkylated naphthalenes have been noted for their toxicity researchgate.net. Generally, hydroxylated PAHs are more water-soluble than their parent compounds, which can affect their bioavailability and transport in the environment. However, increased polarity does not always equate to decreased toxicity. In some cases, the metabolic products of PAHs can be more toxic than the original compound researchgate.net.

The persistence of naphthalenols in the environment is influenced by both abiotic and biotic factors. Photodegradation can be a significant removal mechanism for PAHs in aquatic environments, although this process can sometimes generate more toxic oxygenated derivatives researchgate.net. Microbial degradation is a key process for the removal of naphthalenols from soil and water. A wide range of bacteria and fungi can utilize naphthalene and its derivatives as carbon and energy sources mdpi.comresearchgate.net. The biodegradation pathways typically involve initial hydroxylation followed by ring cleavage. The presence of a methoxy group, as in this compound, may influence the rate and pathway of degradation.

The table below presents ecotoxicity data for naphthalene, which serves as a baseline for understanding the potential ecological risk of its derivatives. It is important to note that this data is for the parent compound and the toxicity of this compound may differ.

| Organism | Test Type | Endpoint | Value (µg/L) | Reference |

| Daphnia magna (Water flea) | 48h EC50 | Immobilization | 2,100 | europa.eu |

| Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | Mortality | 1,600 | europa.eu |

| Pseudokirchneriella subcapitata (Green algae) | 72h EC50 | Growth inhibition | 2,900 | europa.eu |

Future Research Directions and Translational Perspectives for 3 Methoxynaphthalen 1 Ol

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Selectivity

The inherent biological activity of the methoxynaphthalene scaffold serves as a promising starting point for the design and synthesis of novel derivatives with tailored therapeutic properties. The hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring of 3-Methoxynaphthalen-1-ol are amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research will likely focus on the synthesis of a library of derivatives by modifying these functional groups. For instance, the hydroxyl group can be esterified or etherified to produce a range of analogues with altered lipophilicity and pharmacokinetic profiles. Similarly, the methoxy group can be demethylated to the corresponding diol and subsequently alkylated with various side chains to probe the impact of steric and electronic effects on bioactivity.

A key strategy in enhancing bioactivity and selectivity will be the application of rational drug design principles. Computational modeling and docking studies can be employed to predict the binding affinity of designed derivatives with specific biological targets. For example, building on the known anticancer activity of related 6-methoxynaphthalene derivatives, new compounds based on the this compound scaffold can be designed to target specific enzymes or receptors implicated in cancer progression. researchgate.net The goal is to develop derivatives with improved potency, reduced off-target effects, and enhanced metabolic stability.

Table 1: Potential Modifications of this compound and their Rationale

| Modification Site | Potential Modification | Rationale for Enhanced Bioactivity |

|---|---|---|

| 1-hydroxyl group | Esterification, Etherification | Modulate lipophilicity, improve cell membrane permeability, and alter metabolic stability. |

| 3-methoxy group | Demethylation followed by alkylation | Introduce diverse functional groups to explore new binding interactions with biological targets. |

Application in Advanced Optoelectronic Devices and Materials Science

The naphthalene core of this compound provides a foundation for the development of novel materials with interesting optoelectronic properties. Naphthalene derivatives are known to exhibit fluorescence and have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.nettandfonline.comresearchgate.nettandfonline.com The electronic properties of these materials are highly dependent on the nature and position of substituents on the naphthalene ring.

Future research in this area will involve the synthesis of polymers and small molecules incorporating the this compound moiety. The hydroxyl and methoxy groups can be used as handles for polymerization or for linking to other photoactive units. The goal is to create materials with tunable emission wavelengths, high quantum yields, and good charge transport properties. For instance, the incorporation of electron-donating (hydroxyl, methoxy) and potentially electron-withdrawing groups could be explored to modulate the HOMO-LUMO energy levels and, consequently, the optical and electronic characteristics of the resulting materials. tandfonline.com

The investigation of the liquid crystalline properties of derivatives of this compound could also be a fruitful area of research. The rigid naphthalene core is a common feature in many liquid crystalline compounds. By attaching appropriate side chains to the hydroxyl group, it may be possible to induce mesophase formation, leading to materials with applications in displays and sensors.

Development of New Fluorescent Probes and Chemosensors

The fluorescent nature of the naphthalene scaffold makes this compound an excellent candidate for the development of new fluorescent probes and chemosensors. mahendrapublications.comtandfonline.comnih.govnih.govresearchgate.net The hydroxyl group, in particular, can act as a binding site for various analytes, and its interaction with a target species can lead to a change in the fluorescence properties of the molecule.

A promising direction is the design of "turn-on" or "turn-off" fluorescent probes for the detection of metal ions. The hydroxyl group can chelate with metal ions, leading to either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence signal. By carefully designing the binding pocket, it is possible to achieve high selectivity for specific metal ions. For example, naphthalene-based probes have been successfully developed for the detection of Al³⁺ and Zn²⁺. mahendrapublications.comtandfonline.comnih.gov The synthesis of Schiff base derivatives of this compound could be a viable strategy to create selective and sensitive fluorescent sensors. nih.gov

Furthermore, the development of ratiometric fluorescent probes based on this compound could offer advantages in terms of accuracy and reliability of measurements. These probes would exhibit a shift in their emission wavelength upon binding to an analyte, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths.

Table 2: Potential Applications of this compound-Based Fluorescent Probes

| Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Metal Ions (e.g., Al³⁺, Zn²⁺, Fe²⁺) | Chelation-induced fluorescence change | Environmental monitoring, biological imaging |

| Anions | Hydrogen bonding interactions | Detection of biologically important anions |

Biofungicide and Biocontrol Agent Development

There is growing evidence to suggest that methoxynaphthalenol compounds possess significant antifungal properties. For instance, 8-methoxynaphthalen-1-ol, an isomer of the title compound, has been isolated from an endophytic fungus and demonstrated notable activity against the plant pathogenic fungus Athelia rolfsii. peerj.comnih.gov This finding strongly suggests that this compound and its derivatives could also exhibit potent antifungal activity.

Future research should involve the systematic screening of this compound and a library of its synthetic derivatives against a panel of economically important plant pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these compounds would be determined to quantify their antifungal efficacy. Structure-activity relationship studies will be crucial to identify the key structural features responsible for the antifungal activity.

The development of this compound-based compounds as biofungicides offers a potentially safer and more environmentally friendly alternative to conventional synthetic fungicides. Further research will be needed to assess the phytotoxicity and environmental fate of these compounds to ensure their suitability for agricultural applications. The mechanism of antifungal action should also be investigated to understand how these compounds inhibit fungal growth, which could involve the disruption of cell wall integrity or other vital cellular processes. mdpi.com

Exploration as Lead Compounds for Drug Discovery and Therapeutic Innovation

The methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The identification of a methoxynaphthalene scaffold as a core replacement in M1 positive allosteric modulators highlights the potential of this chemical motif in drug discovery. nih.gov this compound, with its specific substitution pattern, represents a valuable starting point for the exploration of new therapeutic agents.